molecular formula C19H20F3NO4 B284256 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B284256
M. Wt: 383.4 g/mol
InChI Key: FHIVRELDNAOILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as EPTC, is a pre-emergent herbicide widely used in agriculture to control weeds. It belongs to the family of acetanilide herbicides, which inhibit the growth of weeds by interfering with the biosynthesis of lipids and proteins. EPTC is a selective herbicide, which means that it only affects certain types of plants and does not harm others.

Mechanism of Action

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide inhibits the biosynthesis of fatty acids and proteins in the target plant by interfering with the activity of the enzyme acetolactate synthase (ALS). ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for the growth and development of plants. 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide binds to the active site of ALS and prevents the formation of acetolactate, which leads to the accumulation of toxic intermediates and ultimately results in the death of the plant.
Biochemical and Physiological Effects
2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to affect the metabolism and physiology of plants in various ways. It inhibits the synthesis of fatty acids and proteins, which leads to the disruption of cell membrane integrity and the inhibition of cell division. 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide also affects the photosynthetic activity of plants by reducing the efficiency of the photosynthetic apparatus and the rate of carbon fixation. In addition, 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can induce the production of reactive oxygen species (ROS) in plants, which can cause oxidative damage to cellular components.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a useful tool for studying the biosynthesis of fatty acids and proteins in plants. It can be used to investigate the role of ALS in plant metabolism and to identify potential targets for herbicide development. However, the use of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments requires careful control of the concentration and exposure time to avoid non-specific effects and toxicity to non-target organisms. 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is also known to persist in the environment, which raises concerns about its potential impact on ecosystem health.

Future Directions

There are several areas of research that can be explored to improve the efficacy and safety of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide. One direction is to develop new formulations of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide that reduce its persistence in the environment and increase its selectivity towards target plants. Another direction is to investigate the potential of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide as a tool for studying the biosynthesis of fatty acids and proteins in non-plant organisms, such as bacteria and fungi. Finally, further research is needed to understand the long-term effects of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide on ecosystem health and to develop sustainable strategies for weed control in agriculture.

Synthesis Methods

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can be synthesized by reacting 2-ethoxy-N-(2-hydroxyethyl)acetamide with 2-phenoxyethanol and 2,5-difluoronitrobenzene in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced with zinc and hydrochloric acid to yield 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. It has been used in various crops such as corn, soybeans, and potatoes. However, the use of 2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been restricted in some countries due to its potential toxicity to non-target organisms and its persistence in the environment.

properties

Molecular Formula

C19H20F3NO4

Molecular Weight

383.4 g/mol

IUPAC Name

2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H20F3NO4/c1-2-25-13-18(24)23-16-12-14(19(20,21)22)8-9-17(16)27-11-10-26-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13H2,1H3,(H,23,24)

InChI Key

FHIVRELDNAOILH-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2

Canonical SMILES

CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCCOC2=CC=CC=C2

Origin of Product

United States

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